molecular formula C21H21N3O3 B6477248 methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}carbamoyl)benzoate CAS No. 2640818-13-7

methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}carbamoyl)benzoate

Cat. No.: B6477248
CAS No.: 2640818-13-7
M. Wt: 363.4 g/mol
InChI Key: ALWKGHKEEPJTBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}carbamoyl)benzoate” is a compound that contains a pyrazole nucleus . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure of “this compound” is not available in the search results.

Scientific Research Applications

Methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}carbamoyl)benzoate has been used in various scientific research applications. It has been used as a reagent in the synthesis of novel heterocyclic compounds, as a building block for the synthesis of various organic compounds, and as a starting material for the preparation of various pharmaceuticals. It has also been used as a catalyst in the synthesis of organic compounds and as a ligand in the synthesis of metal complexes.

Advantages and Limitations for Lab Experiments

Methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}carbamoyl)benzoate has several advantages and limitations for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. However, it can be toxic at high concentrations and can be difficult to work with in certain experiments.

Future Directions

Methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}carbamoyl)benzoate has many potential future directions. It could be used as a drug candidate for the treatment of various diseases and disorders, such as cancer, inflammation, and infectious diseases. It could also be used as a tool to study the mechanisms of action of various compounds and to develop new therapeutic agents. In addition, it could be used as a starting material for the synthesis of other compounds, such as metal complexes, polymers, and pharmaceuticals.

Synthesis Methods

Methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}carbamoyl)benzoate can be synthesized in a few different ways. The most common method involves the reaction of 4-methylbenzoyl chloride and 2-phenylpyrazole in the presence of a base. This reaction produces the desired product in high yields. Another method involves the reaction of 4-methylbenzoyl chloride and 2-phenylpyrazole in the presence of a catalyst. This reaction produces the desired product in lower yields than the first method.

Properties

IUPAC Name

methyl 4-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-24-19(12-14-23-24)16-5-3-15(4-6-16)11-13-22-20(25)17-7-9-18(10-8-17)21(26)27-2/h3-10,12,14H,11,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWKGHKEEPJTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.